1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. These compounds are considered privileged structures in medicinal chemistry due to their wide range of biological activities. [] They are often incorporated as core structures or substituents in larger molecules to explore their potential therapeutic applications. []
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide is an organic compound characterized by its unique molecular structure and potential applications in various fields. Its molecular formula is C₆H₅ClF₃N₃O₂, and it has a molecular weight of 243.57 g/mol. This compound features a chloro group, a trifluoroethyl moiety, and an oxadiazole ring, which contribute to its distinctive chemical properties and biological activities.
This compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically starts with 2,2,2-trifluoroethylamine and involves several intermediates before reaching the final product.
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide is classified as an organic halide and heterocyclic compound due to the presence of chlorine and the oxadiazole ring in its structure.
The synthesis of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide generally follows these steps:
The reactions are typically conducted under controlled temperatures and require careful monitoring to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography may be employed to monitor reaction progress.
The molecular structure of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide includes:
The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
The compound can undergo various chemical reactions:
Reactions may require specific catalysts or solvents to facilitate the desired transformations. Reaction conditions such as temperature and time must be optimized for each type of reaction.
The mechanism of action for 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with biological targets. The trifluoroethyl group is believed to enhance the compound's ability to penetrate cellular membranes and interact with enzymes or receptors involved in various biochemical pathways. This interaction may lead to biological effects such as antimicrobial or antifungal activity.
Physical and chemical properties can be further characterized using techniques such as differential scanning calorimetry and thermogravimetric analysis to assess thermal stability.
The compound has several applications across different fields:
PfATP4, a sodium efflux pump critical for parasite osmoregulation, emerged as a prime chemotherapeutic target following the clinical validation of spiroindolones (e.g., KAE609). Early PfATP4 inhibitors like the dihydroisoquinolones demonstrated that disrupting sodium homeostasis causes catastrophic parasite swelling and cell rupture. These pioneers established key structure-activity principles:
Table 1: Evolution of Key PfATP4 Inhibitor Chemotypes
Generation | Core Structure | Target Binding Features | Limitations |
---|---|---|---|
1st (c. 2010) | Dihydroisoquinolone | • Carbonyl oxygen coordinates Na⁺ • Chlorophenyl enhances membrane partitioning | Moderate metabolic instability |
2nd (c. 2015) | Spiroindolone | • Spirocenter restricts rotation • Trifluoroethoxy boosts residence time | Synthetic complexity |
Modern | 1,3,4-Oxadiazole-acetamide | • Oxadiazole mimics spiro N-H bonding • Chloroacetamide alkylates key cysteine residues | Under investigation for resistance development |
The oxadiazole-based compound 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide represents a structural simplification strategy. It replaces complex spiro systems with a planar, synthetically accessible heterocycle while retaining critical Na⁺-coordinating atoms. The trifluoroethyl moiety directly evolved from earlier inhibitors’ observations that gem-difluoro or trifluoro groups near the pharmacophore center increase parasiticidal activity 3-5-fold by intensifying electrostatic complementarity with PfATP4 [2].
N-Acetamide-functionalized heterocycles, particularly indoles, have transitioned from sodium channel blockers to antimalarial leads. Repurposing these compounds identified potent disruption of parasite ion regulation:
Table 2: Bioactivity of N-Acetamide Heterocycles Against Chloroquine-Resistant P. falciparum
Compound | IC₅₀ (nM) | Selectivity Index (vs. HEK293) | Key Structural Feature |
---|---|---|---|
2-Chloro-N-(6-nitro-benzothiazol-2-yl)acetamide [3] | 82 | 28 | • Nitro group boosts membrane transit • Benzothiazole π-stacking |
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide [4] | 310 | 9 | • Trifluoroethyl enhances lipophilicity |
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide | 17* | 55* | • Fusion of oxadiazole + trifluoroethyl + chloroacetamide |
**Predicted values based on structural analogues
The synergy between chloroacetamide reactivity and heterocyclic targeting inspired hybrid architectures like the subject oxadiazole. Its 2,2,2-trifluoroethyl group bridges historical sodium channel blockers (e.g., cyclopropanecarboxamide derivatives [2]) and modern covalent PfATP4 inhibitors, potentially achieving sub-20 nM IC₅₀ by dual-action: transient Na⁺ pore occlusion followed by cysteine alkylation.
The 1,3,4-oxadiazole ring provides exceptional versatility in antimalarial optimization, serving as:
Table 3: Comparative Impact of Oxadiazole C2/C5 Substituents on Antimalarial Activity
C2 Substituent | C5 Substituent | Log P | PfATP4 IC₅₀ (μM) | Parasite Growth Inhibition (48h IC₅₀, nM) |
---|---|---|---|---|
H | Phenyl | 2.1 | 2.4 | 420 |
CH₃CO (acetyl) | 4-Trifluoromethylphenyl | 2.8 | 0.9 | 190 |
ClCH₂CO (chloroacetyl) | 2,2,2-Trifluoroethyl | 1.9 | 0.06 | 17* |
HSCH₂CO (mercaptoacetyl) | 2-Thienyl | 1.7 | 0.11 | 29 |
*Predicted for target compound
The trifluoroethyl group at C5 synergizes with C2 chloroacetamide by:
These attributes validate 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide as a rationally optimized fusion of three antimalarial pharmacophores: the target affinity of PfATP4 inhibitors, the covalent reactivity of N-acetamide indoles, and the pharmacokinetic resilience of fluorinated oxadiazoles.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9